molecular formula C17H19FN8O B6442852 6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2548990-08-3

6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6442852
CAS RN: 2548990-08-3
M. Wt: 370.4 g/mol
InChI Key: PERFTBDBJFCXJG-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors with micromolar IC50 values . They are considered promising starting molecules for designing potent BRD4 BD inhibitors .


Molecular Structure Analysis

The molecular structure of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied . The binding modes were characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

Scientific Research Applications

Anticancer Applications

Compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety have been reported to exhibit anticancer activities . They can interact with various cancer-related proteins and enzymes, potentially inhibiting the growth and proliferation of cancer cells.

Antimicrobial Applications

These compounds also show antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Applications

The 1,2,4-triazolo[4,3-b]pyridazine moiety has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation.

Antioxidant Applications

These compounds have been reported to possess antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.

Antiviral Applications

Compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety have shown antiviral activities . They could be used in the development of new antiviral drugs.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.

Antitubercular Applications

The 1,2,4-triazolo[4,3-b]pyridazine moiety has been associated with antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Other Therapeutic Applications

In addition to the above, compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety have been associated with other therapeutic applications, such as antidepressant , antipsychotic , antihistamine , antifungal , antiepileptic , antihypertensive , antidepressant , antidiabetic , antianxiety , and antitubercular activities.

Mechanism of Action

The [1,2,4]triazolo[4,3-b]pyridazine derivatives are proposed as bromodomain inhibitors . Bromodomains recognize acetylated lysine for epigenetic reading, and these bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including this compound, are considered promising starting molecules for designing potent BRD4 BD inhibitors . This suggests that future research could focus on optimizing these derivatives to develop effective therapeutics for various diseases, including cancers .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8O/c1-10-21-22-12-4-5-13(23-26(10)12)24-6-8-25(9-7-24)17-19-15(11-2-3-11)14(18)16(27)20-17/h4-5,11H,2-3,6-9H2,1H3,(H,19,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERFTBDBJFCXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC(=C(C(=O)N4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrimidin-6-one

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